molecular formula C16H11ClN2O B1452160 3-Chloro-6-(4-phenoxyphenyl)pyridazine CAS No. 1105194-70-4

3-Chloro-6-(4-phenoxyphenyl)pyridazine

Cat. No.: B1452160
CAS No.: 1105194-70-4
M. Wt: 282.72 g/mol
InChI Key: NKFMLGCMNUVKOR-UHFFFAOYSA-N
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Description

3-Chloro-6-(4-phenoxyphenyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a chlorine atom at the 3-position and a 4-phenoxyphenyl group at the 6-position. Pyridazine derivatives are known for their diverse pharmacological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .

Properties

IUPAC Name

3-chloro-6-(4-phenoxyphenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O/c17-16-11-10-15(18-19-16)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFMLGCMNUVKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(4-phenoxyphenyl)pyridazine typically involves the reaction of 3-chloropyridazine with 4-phenoxyphenylboronic acid under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent such as dimethylformamide (DMF) or toluene. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for 3-Chloro-6-(4-phenoxyphenyl)pyridazine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(4-phenoxyphenyl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridazine derivatives, while oxidation reactions can produce phenoxyphenyl ketones .

Scientific Research Applications

3-Chloro-6-(4-phenoxyphenyl)pyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-6-(4-phenoxyphenyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-(4-chlorophenyl)pyridazine
  • 3-Chloro-6-(4-methoxyphenyl)pyridazine
  • 3-Chloro-6-(4-fluorophenyl)pyridazine

Uniqueness

3-Chloro-6-(4-phenoxyphenyl)pyridazine is unique due to the presence of the phenoxyphenyl group, which imparts distinct electronic and steric properties compared to other similar compoundsFor instance, the phenoxy group can enhance its ability to interact with specific biological targets, making it a valuable scaffold in drug discovery .

Biological Activity

3-Chloro-6-(4-phenoxyphenyl)pyridazine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

3-Chloro-6-(4-phenoxyphenyl)pyridazine has the following structural characteristics:

  • Molecular Formula : C16H13ClN2O
  • Molecular Weight : 284.74 g/mol
  • CAS Number : 1105194-70-4

The compound features a pyridazine ring substituted with a chloro group and a phenoxyphenyl moiety, which contributes to its biological activity.

Synthesis

The synthesis of 3-Chloro-6-(4-phenoxyphenyl)pyridazine typically involves multi-step reactions, including:

  • Formation of the Pyridazine Ring : The initial step often includes cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Substitution Reactions : The introduction of the chloro group and phenoxyphenyl substituent occurs through electrophilic aromatic substitution or nucleophilic substitution techniques.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to pyridazine derivatives. For instance, a study demonstrated that similar pyridazine compounds exhibited significant inhibitory effects on various cancer cell lines, including HeLa cells. The IC50 values for these compounds were reported to be in the low micromolar range, indicating promising anticancer properties .

Antimicrobial Activity

Research has also focused on the antimicrobial effects of pyridazine derivatives. A series of studies evaluated their activity against bacterial and fungal strains. The results indicated that certain derivatives exhibited moderate to potent antibacterial and antifungal activities compared to standard antibiotics .

The mechanism by which 3-Chloro-6-(4-phenoxyphenyl)pyridazine exerts its biological effects is not fully elucidated but is believed to involve:

  • Inhibition of Enzymatic Activity : Some studies suggest that pyridazines may inhibit specific enzymes involved in cell proliferation or metabolic pathways.
  • Interference with DNA Synthesis : Certain derivatives may disrupt DNA replication processes, leading to reduced cell viability in cancer cells.

Case Study 1: Anticancer Properties

A recent investigation into the anticancer properties of related pyridazine compounds revealed that they significantly inhibited cell growth in vitro. The study measured cell viability using MTT assays across various concentrations (5, 10, 20 µM), with notable reductions in viable cells observed at higher concentrations after prolonged exposure .

Concentration (µM)Viable Cells (%) after 48hViable Cells (%) after 72h
562.6745.53
1046.7730.38
2029.3321.64

Case Study 2: Antimicrobial Effects

Another study synthesized various pyridazine derivatives and tested their antimicrobial activity against common pathogens. The results indicated that specific compounds showed significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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